Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Description
Overview of Imidazo[1,2-a]pyridine Derivatives in Heterocyclic Chemistry
Imidazo[1,2-a]pyridine derivatives constitute one of the most important classes of bicyclic 5-6 heterocyclic systems in contemporary organic chemistry. These compounds are recognized as privileged scaffolds due to their widespread applications across diverse fields, particularly in medicinal chemistry where they demonstrate remarkable therapeutic potential. The imidazo[1,2-a]pyridine framework exhibits an extensive range of biological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and antidiabetic properties. This broad spectrum of bioactivities has established these compounds as essential building blocks in pharmaceutical research and development.
The structural versatility of imidazo[1,2-a]pyridine derivatives stems from their unique bicyclic architecture, which provides multiple sites for chemical modification. The fused heterocyclic system offers opportunities for substitution at various positions, enabling the fine-tuning of molecular properties to achieve desired biological or chemical characteristics. Several marketed pharmaceutical preparations containing this scaffold have validated its therapeutic significance, including zolimidine, zolpidem, and alpidem, demonstrating the real-world application of these heterocyclic systems.
The synthesis of imidazo[1,2-a]pyridine derivatives has witnessed tremendous advancement over the past decade, with researchers developing numerous innovative methodologies. These synthetic approaches include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. The continuous evolution of synthetic methodologies has significantly enhanced the accessibility of these compounds, facilitating their exploration in various research domains.
Significance of Fluorinated Heterocycles in Modern Chemical Research
Fluorinated heterocycles have emerged as a focal point in modern chemical research due to their unique properties and enhanced biological activities. The incorporation of fluorine atoms into heterocyclic systems can lead to dramatic changes in molecular properties, including stability, conformational behavior, hydrogen bonding ability, and basicity. These modifications can be rationally exploited for diverse applications in medicinal chemistry and organocatalysis.
The strategic placement of fluorine atoms in nitrogen-containing heterocycles creates molecules with strong local dipole moments, resulting in significantly different electronic properties compared to their non-fluorinated counterparts. The highly polarized carbon-fluorine bond, arising from fluorine's exceptional electronegativity, creates substantial electrostatic character and relatively large molecular dipoles. These properties enable enhanced interactions with biological targets through dipole-dipole, dipole-charge, hydrogen bonding, and ion coordination interactions.
In pharmaceutical applications, fluorinated heterocycles demonstrate improved pharmacokinetic and pharmacodynamic profiles. The presence of carbon-fluorine bonds in rationally selected positions can systematically tune physical and chemical properties such as polarity, acidity and basicity, lipophilicity, and metabolic stability. This fine-tuning capability has made fluorinated heterocycles increasingly popular in drug discovery programs, where enhanced bioavailability and metabolic stability are critical considerations.
The conformational effects of fluorine substitution represent another significant aspect of fluorinated heterocycle research. Fluorine atoms can serve as conformational tuning tools, influencing molecular geometry and preferred conformations through stereoelectronic effects. This conformational control enables researchers to optimize molecular interactions with biological targets, potentially leading to improved selectivity and potency in therapeutic applications.
Scope and Objectives of Research on Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Current research on this compound encompasses multiple interdisciplinary areas, reflecting the compound's versatility and potential applications. The primary research focus centers on understanding the structure-activity relationships that govern this compound's chemical reactivity and biological properties. Investigators are particularly interested in elucidating how the fluorine substitution at the 6-position influences the overall molecular behavior and interactions with various biological targets.
Synthetic methodology development represents a crucial research objective, with scientists working to optimize preparation methods for this compound. The current synthesis involves the reaction of 2-amino-5-fluoropyridine with ethyl bromopyruvate in diethyl ether, followed by cyclization in ethanol under reflux conditions. Research efforts focus on improving reaction yields, reducing reaction times, and developing more environmentally friendly synthetic approaches.
Chemical modification studies constitute another significant research area, where this compound serves as a key intermediate for accessing diverse heterocyclic compounds. The compound's ethyl ester functionality provides opportunities for further derivatization through hydrolysis, amidation, or other transformations. These modifications enable the preparation of libraries of related compounds for biological screening and structure-activity relationship studies.
The following table summarizes the key research parameters and objectives for this compound:
Historical Context and Discovery of the Compound
The development of this compound can be traced through the broader evolution of imidazo[1,2-a]pyridine chemistry and fluorinated heterocycle research. The foundational work on imidazo[1,2-a]pyridine synthesis began with classical condensation methodologies involving 2-aminopyridines and alpha-haloketones. These early approaches established the basic synthetic framework that would later be adapted for fluorinated derivatives.
The specific synthesis of this compound was first documented in patent literature, with the compound assigned Chemical Abstracts Service number 367500-93-4. The initial synthetic route involved the condensation of 2-amino-5-fluoropyridine with ethyl bromopyruvate, representing a direct application of established imidazo[1,2-a]pyridine synthesis principles to fluorinated starting materials. This approach yielded the target compound as a colorless solid with characteristic spectroscopic properties, including distinctive nuclear magnetic resonance signatures.
The compound's development coincided with growing interest in fluorinated pharmaceutical intermediates during the early 2000s. Patent documentation from 2002 describes detailed synthetic procedures and characterization data, establishing the compound's identity and basic properties. The documented melting point of 146-147°C and molecular weight of 208.19 g/mol became standard reference values for subsequent research.
Continuous flow synthesis methodologies have recently revolutionized the preparation of imidazo[1,2-a]pyridine derivatives, including fluorinated variants. These advances represent significant improvements over traditional batch synthesis methods, offering enhanced reaction control, improved yields, and reduced processing times. The development of automated microreactor-based systems has particularly benefited the synthesis of compounds like this compound, enabling rapid library generation for biological screening.
Recent synthetic innovations have expanded the methodological toolkit available for preparing this compound and related compounds. Novel catalytic systems, including zinc-catalyzed protocols and metal-free approaches, have emerged as environmentally friendly alternatives to traditional synthesis methods. These developments reflect the ongoing evolution of heterocyclic chemistry and the continuous quest for more efficient and sustainable synthetic approaches.
Properties
IUPAC Name |
ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKYSWGAJNXRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653902 | |
| Record name | Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367500-93-4 | |
| Record name | Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step One-Pot Synthesis via Formamidine Intermediate
This method is well-documented and involves:
Step 1: Reaction of 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 40–100 °C for 2–8 hours to form a key intermediate, N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine, without purification.
Step 2: Cyclization with ethyl bromoacetate in the presence of a base (e.g., sodium bicarbonate or sodium hydrogencarbonate) in a solvent such as N,N-dimethylformamide (DMF) at 100–160 °C for 2–8 hours to yield Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.
Post-reaction: The product is extracted with ethyl acetate, washed, dried, and purified by recrystallization from hexane:ethyl acetate (6:1 v/v).
Reaction Scheme Summary:
| Step | Reactants & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-amino-5-fluoropyridine + DMF-DMA, 40–100 °C, 2–8 h | N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine (intermediate) | Not isolated | No purification needed |
| 2 | Intermediate + ethyl bromoacetate + NaHCO3, DMF, 100–160 °C, 2–8 h | This compound | ~50–69 | Recrystallization improves purity |
This method avoids heavy metals and corrosive gases, uses mild conditions, and yields high-purity product suitable for scale-up.
Hydrolysis and Purification
Following synthesis of the ethyl ester, hydrolysis can be performed under alkaline conditions (e.g., sodium hydroxide or lithium hydroxide in methanol/water) at room temperature for 1–5 hours to obtain the corresponding acid if needed. Neutralization and filtration yield the acid product with high purity and yield (~80–90%).
Microwave-Assisted Condensation
Microwave irradiation has been applied to accelerate the synthesis of imidazo[1,2-a]pyridine derivatives, including fluorinated analogs:
- Reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate in ethanol under microwave heating at 120 °C for short times (~20 minutes).
- This method provides moderate to good yields (59–75%) and shorter reaction times.
- Purification is typically done by filtration or column chromatography.
This approach is efficient for rapid synthesis but may require optimization for specific fluorinated substrates.
Research indicates that:
- Bases: Sodium bicarbonate, sodium hydrogencarbonate, sodium hydroxide, and lithium hydroxide have been used effectively.
- Solvents: DMF is preferred for cyclization; ethanol or methanol is used for hydrolysis.
- Temperature: Cyclization requires elevated temperatures (100–160 °C), hydrolysis at room temperature.
- Purification: Recrystallization from hexane:ethyl acetate (6:1) yields high-purity products.
- Reaction Time: 2–10 hours depending on step and method.
- Data Table: Summary of Key Preparation Parameters
| Parameter | Method 1 (Two-Step One-Pot) | Method 2 (Microwave-Assisted) |
|---|---|---|
| Starting Material | 2-amino-5-fluoropyridine | 2-aminopyridine derivatives |
| Intermediate | N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine | None (direct condensation) |
| Electrophile | Ethyl bromoacetate | Ethyl 2-chloroacetoacetate |
| Base | NaHCO3 or NaOH | Not always required |
| Solvent | DMF | Ethanol |
| Temperature | 40–160 °C (stepwise) | Microwave 120 °C |
| Reaction Time | 2–8 hours per step | ~20 minutes |
| Yield | 50–69% (ester) | 59–75% |
| Purification | Recrystallization | Column chromatography or filtration |
| Advantages | Mild conditions, scalable | Rapid synthesis |
| Disadvantages | Longer time, multiple steps | May require specialized equipment |
- The two-step one-pot method offers a balance of operational simplicity and high purity without requiring heavy metals or corrosive reagents, facilitating industrial application.
- Microwave-assisted methods significantly reduce reaction time but may require optimization for fluorinated substrates and scale-up challenges.
- The choice of base and solvent critically affects the yield and purity; sodium bicarbonate in DMF is effective for cyclization.
- Post-synthesis purification by recrystallization enhances product purity, essential for pharmaceutical applications.
- The molecular weight of this compound is 208.19 g/mol, and solubility considerations guide formulation for biological studies.
The preparation of this compound is well-established through a two-step one-pot synthesis involving the formation of a formamidine intermediate and subsequent cyclization with ethyl bromoacetate. This method provides good yields, high purity, and mild reaction conditions, making it suitable for research and industrial scale. Microwave-assisted synthesis offers a faster alternative but requires further optimization for this fluorinated heterocycle. Careful control of reaction parameters and purification steps ensures the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is primarily explored for its potential as an anticancer agent . Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer signaling pathways, particularly the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in tumorigenesis and cancer progression.
Case Study Example :
- A study demonstrated that derivatives of imidazo[1,2-a]pyridine induced apoptosis in various cancer cell lines by modulating cellular responses to growth factors .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent , exhibiting activity against various bacterial strains. The presence of the fluorine atom may enhance its interaction with bacterial enzymes.
Research Findings :
- This compound was tested against multidrug-resistant strains of bacteria, showing significant inhibitory effects .
Synthesis of Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to modify its structure for targeted applications.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-oxides |
| Reduction | Lithium aluminum hydride (LiAlH4) | Alcohols or aldehydes |
| Substitution | Amines or thiols | Various substituted derivatives |
Agrochemical Development
The compound is also being investigated for its potential use in agrochemicals , particularly as a pesticide or herbicide due to its biological activity against plant pathogens.
Pharmacokinetics and Mechanism of Action
This compound exhibits favorable pharmacokinetic properties:
- High gastrointestinal absorption
- Permeability across the blood-brain barrier
The mechanism of action involves the compound's ability to interact with specific biological targets within cells, leading to apoptosis in cancer cells and inhibition of bacterial growth.
Mechanism of Action
The mechanism of action of ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), affecting downstream signaling pathways .
Comparison with Similar Compounds
Key Findings :
- Fluorine’s small size and electronegativity improve metabolic stability and membrane permeability compared to bulkier halogens like bromine .
- Brominated derivatives (e.g., 6-Br) exhibit higher molecular weights and are frequently used in kinase inhibitor synthesis due to strong electrophilic properties .
Alkylated and Functionalized Derivatives
Alkyl groups (e.g., methyl) and complex substituents (e.g., trifluoromethyl) modulate solubility and target selectivity.
Biological Activity
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a unique imidazo[1,2-a]pyridine structure with a fluorine atom at the 6-position and an ethyl ester at the carboxylic acid position. The molecular formula is , with a molecular weight of approximately 234.22 g/mol. This specific substitution pattern enhances its lipophilicity and bioavailability compared to other derivatives.
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Inhibition of the Phosphatidylinositol 3-Kinase (PI3K) Pathway : This pathway is crucial in tumorigenesis and cancer progression. Compounds related to this structure have shown the ability to inhibit PI3K signaling, leading to cell cycle arrest and apoptosis in various cancer cell lines .
- Interaction with Key Enzymes : this compound interacts with enzymes involved in cancer signaling pathways. Its inhibition of PI3K suggests it may modulate cellular responses to growth factors .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluoro group at 6-position | Anticancer activity |
| Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate | Bromine at position 6 | Potential anticancer properties |
| Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | Trifluoromethyl group | Enhanced biological activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : Research has demonstrated that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These compounds have been shown to significantly reduce cell viability at micromolar concentrations .
- Enzyme Inhibition : A study focusing on enzyme kinetics revealed that this compound acts as a potent inhibitor of certain kinases involved in cancer metabolism. The compound exhibited an IC50 value in the low micromolar range, indicating strong inhibitory activity .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally, with good systemic exposure observed in animal models .
Q & A
Q. What are the standard synthetic routes for Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or esters. For example, refluxing ethyl bromopyruvate with 6-fluoro-2-aminopyridine in ethanol yields the imidazo[1,2-a]pyridine core. Key optimizations include:
- Solvent choice : Ethanol or DMF for improved solubility.
- Temperature : Reflux conditions (70–80°C) to accelerate ring closure.
- Catalysts : Base additives (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency . Yield improvements (up to 87–94%) are achievable by controlling stoichiometry and avoiding side reactions like hydrolysis of the ester group .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm regiochemistry and purity. For instance, the ester carbonyl signal typically appears at δ ~165–170 ppm, while aromatic protons resonate between δ 6.5–8.5 ppm .
- HRMS/ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 249.1) and detects impurities .
- HPLC : Quantifies purity (>95% is standard for biological testing) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How is X-ray crystallography applied to determine the structure of imidazo[1,2-a]pyridine derivatives?
Single-crystal X-ray diffraction with programs like SHELXL refines bond lengths, angles, and packing motifs. For example, the dihedral angle between the imidazole and pyridine rings in related compounds is ~5–10°, indicating near-planarity. Key steps:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Use of ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?
- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. For imidazo[1,2-a]pyridines, electron-withdrawing groups (e.g., -F) lower LUMO energy, enhancing electrophilic interactions .
- Docking : Screens against targets like PI3Kα or thymidylate synthase. The fluorinated substituent may improve binding affinity via hydrophobic interactions in kinase pockets .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response validation : Re-test compounds under standardized assays (e.g., MTT for cytotoxicity).
- Metabolic stability checks : Use liver microsomes to rule out false negatives from rapid degradation.
- Structural analogs : Compare with derivatives (e.g., 6-bromo or 6-chloro variants) to isolate fluorine-specific effects .
Q. How are structure-activity relationship (SAR) studies designed for imidazo[1,2-a]pyridine-based inhibitors?
- Core modifications : Introduce substituents at positions 2 (ester), 6 (-F), and 8 (halogens) to assess impact on potency.
- Bioisosteric replacement : Replace the ethyl ester with amides or carbamates to modulate solubility and target engagement .
- Pharmacokinetic profiling : Measure logP (e.g., ~2.5 for ethyl esters) to balance lipophilicity and bioavailability .
Q. What experimental protocols resolve challenges in multi-step synthesis (e.g., low yields in cyclization steps)?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yields by 10–15%.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions.
- Workup optimization : Employ column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolation .
Methodological Considerations
Q. How should researchers handle conflicting crystallographic data between experimental and computational models?
- Validate computational models (e.g., DFT-optimized geometries) against experimental XRD data.
- Check for solvent effects or crystal packing forces that may distort bond angles .
Q. What are best practices for reproducibility in biological assays involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
